Cas no 2152795-08-7 (1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene)

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene
- EN300-1949543
- 2152795-08-7
-
- インチ: 1S/C10H9BrF4/c1-6(5-11)8-3-2-7(12)4-9(8)10(13,14)15/h2-4,6H,5H2,1H3
- InChIKey: QSKHNCKRLWIHGQ-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1C=CC(=CC=1C(F)(F)F)F
計算された属性
- せいみつぶんしりょう: 283.98238g/mol
- どういたいしつりょう: 283.98238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1949543-5.0g |
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |
2152795-08-7 | 5g |
$3313.0 | 2023-06-03 | ||
Enamine | EN300-1949543-0.05g |
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |
2152795-08-7 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1949543-5g |
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |
2152795-08-7 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1949543-0.25g |
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |
2152795-08-7 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1949543-0.1g |
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |
2152795-08-7 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1949543-10.0g |
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |
2152795-08-7 | 10g |
$4914.0 | 2023-06-03 | ||
Enamine | EN300-1949543-1g |
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |
2152795-08-7 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1949543-10g |
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |
2152795-08-7 | 10g |
$3929.0 | 2023-09-17 | ||
Enamine | EN300-1949543-1.0g |
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |
2152795-08-7 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1949543-2.5g |
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |
2152795-08-7 | 2.5g |
$1791.0 | 2023-09-17 |
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene 関連文献
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
8. Book reviews
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzeneに関する追加情報
Introduction to 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene (CAS No. 2152795-08-7)
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 2152795-08-7, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates several key features that make it a promising candidate for further research and development, particularly in the context of targeted drug delivery systems and molecular imaging techniques.
The presence of a bromopropan-2-yl substituent and a fluoro group on the benzene ring imparts distinct electronic and steric properties to the molecule. These features are critical in determining its reactivity and interaction with biological targets. Specifically, the bromine atom serves as a versatile handle for further functionalization, enabling chemists to tailor the compound for specific pharmacological purposes. Meanwhile, the fluoro and trifluoromethyl groups enhance lipophilicity and metabolic stability, which are essential for improving drug bioavailability and prolonging its therapeutic effect.
In recent years, there has been a surge in research focused on the development of fluorinated aromatic compounds due to their favorable pharmacokinetic properties. The incorporation of fluorine atoms into drug molecules has been shown to modulate their binding affinity, solubility, and metabolic clearance. For instance, studies have demonstrated that fluorine substitution can lead to increased metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. This property is particularly relevant for 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene, as it suggests potential applications in drugs that require prolonged circulation times.
The bromopropan-2-yl moiety in this compound also plays a crucial role in its chemical behavior. Bromine is well-known for its ability to participate in various organic transformations, including cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are widely used in medicinal chemistry to construct complex molecular architectures from simpler precursors. The availability of a reactive bromine atom in 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene provides a strategic entry point for synthesizing more elaborate derivatives with tailored biological activities.
Recent advancements in computational chemistry have further highlighted the importance of fluorinated aromatic compounds in drug design. Molecular modeling studies have revealed that the electronic properties of fluorine atoms can significantly influence the binding mode of drug candidates to their target proteins. In particular, the ability of fluorine to engage in favorable hydrophobic interactions and π-stacking interactions has been exploited to enhance receptor binding affinity. This underscores the value of incorporating fluorine into molecules like 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene, which combines these favorable interactions with other pharmacophoric elements.
The pharmaceutical industry has shown increasing interest in developing small-molecule probes for use in preclinical research. These probes are essential for validating new drug targets and understanding disease mechanisms at the molecular level. The structural features of 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene make it an attractive candidate for such applications. For example, its ability to undergo selective labeling with radioactive or fluorescent tags allows researchers to track its distribution within biological systems. This capability is particularly valuable for studying drug metabolism and transport processes.
In addition to its potential as a research tool, 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene may also serve as a building block for developing novel therapeutics. The combination of a reactive bromine atom and electron-withdrawing groups like fluoro and trifluoromethyl provides a versatile platform for constructing molecules with diverse biological activities. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in cancer metabolism and inflammation pathways. Such investigations highlight the broad therapeutic potential that arises from careful molecular design.
The synthesis of 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include bromination of appropriately substituted benzene derivatives followed by protection-deprotection strategies to introduce the bromopropan-2-yl group. These synthetic routes often employ palladium-catalyzed cross-coupling reactions, which are highly efficient and scalable processes suitable for industrial applications.
The impact of fluorinated compounds on drug discovery is well-documented in numerous scientific publications. Researchers have consistently demonstrated that fluorine substitution can lead to improved pharmacological profiles, including enhanced potency, selectivity, and bioavailability. The case of 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene exemplifies these benefits, as its structural features align with established principles of pharmacophore design. As such, it represents an important asset in the ongoing quest to develop next-generation pharmaceuticals.
In conclusion, 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene (CAS No. 2152795-08-7) is a compound with significant potential in pharmaceutical chemistry due to its unique structural attributes and favorable pharmacokinetic properties. Its incorporation into drug candidates offers opportunities for enhancing binding affinity, metabolic stability, and overall therapeutic efficacy. Continued research into this molecule and its derivatives will likely yield valuable insights into disease mechanisms and lead to innovative treatments across various therapeutic areas.
2152795-08-7 (1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene) 関連製品
- 775351-56-9(2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)
- 35490-77-8(2-Amino-4,6-dimethylbenzonitrile)
- 175290-73-0(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride)
- 3306-63-6(2-chloro-5-methylbenzene-1-sulfonamide)
- 1448034-70-5(N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)
- 31857-79-1(5-methyl-1,2-thiazol-3-amine hydrochloride)
- 1805161-88-9(5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde)
- 50667-90-8(Benzenethiol, 3-methoxy-5-methyl-)
- 1806769-30-1(Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate)
- 1805394-26-6(2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine)




